molecular formula C15H15BrN2O3S B2710930 N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 1004373-42-5

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide

Numéro de catalogue B2710930
Numéro CAS: 1004373-42-5
Poids moléculaire: 383.26
Clé InChI: MKJMVUHIAICSOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of several scientific studies since its discovery.

Mécanisme D'action

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 plays a key role in the signaling pathways that regulate the immune response, and its inhibition can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to improve joint function and reduce the severity of symptoms in patients with rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide is its selectivity for TYK2, which minimizes off-target effects. However, its efficacy may be limited by the development of resistance, as well as the potential for adverse effects on the immune system.

Orientations Futures

Future research on N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide could focus on optimizing its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of autoimmune diseases. Finally, research could explore the potential of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide in the treatment of other diseases, such as cancer, where the immune system plays a critical role.

Méthodes De Synthèse

The synthesis of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid, followed by the addition of acetic anhydride and purification through column chromatography. The final product is a white crystalline powder.

Applications De Recherche Scientifique

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme, TYK2, which is involved in the immune response. By inhibiting this enzyme, N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent damage to tissues and organs.

Propriétés

IUPAC Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMVUHIAICSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.